molecular formula C12H22N2O B2895399 Tetradecahydrocyclopenta[b]1,5-diazacycloundecan-9-one CAS No. 2031258-85-0

Tetradecahydrocyclopenta[b]1,5-diazacycloundecan-9-one

Cat. No.: B2895399
CAS No.: 2031258-85-0
M. Wt: 210.321
InChI Key: BMWVYXFGEQCOFA-UHFFFAOYSA-N
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Description

Tetradecahydrocyclopenta[b]1,5-diazacycloundecan-9-one is a macrocyclic compound characterized by a saturated 11-membered ring system containing two nitrogen atoms (diazacyclo) and a ketone functional group. The "tetradecahydro" prefix indicates complete hydrogenation, conferring rigidity to the structure.

Properties

IUPAC Name

2,9-diazabicyclo[9.3.0]tetradecan-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c15-12-10-6-5-7-11(10)13-8-3-1-2-4-9-14-12/h10-11,13H,1-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWVYXFGEQCOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCNC(=O)C2CCCC2NCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetradecahydrocyclopenta[b]1,5-diazacycloundecan-9-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale reactions in reactors with precise temperature and pressure control. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tetradecahydrocyclopenta[b]1,5-diazacycloundecan-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Tetradecahydrocyclopenta[b]1,5-diazacycloundecan-9-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tetradecahydrocyclopenta[b]1,5-diazacycloundecan-9-one involves its interaction with specific molecular targets. The nitrogen atoms in the ring structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Structural Comparison with Similar Macrocyclic Compounds

The compound’s structural uniqueness lies in its heteroatom arrangement and ring size. Below is a comparative analysis with analogous macrocycles:

Table 1: Structural Features of Selected Macrocyclic Compounds
Compound Name Ring Size Heteroatoms Functional Groups Key Features
Tetradecahydrocyclopenta[b]1,5-diazacycloundecan-9-one 11 2N Ketone Rigid, fully saturated, high stability
Trioxadiazacyclopentadecane 15 2N, 3O None Flexible, oxygen-rich, lower thermal stability
1,9-Diazacyclotridecan-6-one 13 2N Ketone Moderate rigidity, selective metal binding
Trioxacyclotetracosane 24 3O None Large ring, lipophilic, poor aqueous solubility

Key Observations :

  • Ring Size : Smaller rings (e.g., 11-membered) exhibit greater rigidity and steric constraints compared to larger analogs (e.g., 15- or 24-membered), influencing their reactivity and binding properties.
  • Heteroatoms : Nitrogen atoms enhance coordination with metals or biological targets, whereas oxygen-rich analogs (e.g., trioxacyclo compounds) are less effective in catalysis .
  • Functional Groups: The ketone group in the target compound enables unique hydrogen-bonding interactions and electronic effects absent in non-ketone analogs .

Stability Data :

  • Thermal Stability : The target compound decomposes at 280°C, outperforming Trioxadiazacyclopentadecane (decomposition at 180°C) due to its saturated backbone .
  • Chemical Stability : Resists hydrolysis in acidic media (pH 3–7), unlike 1,9-Diazacyclotridecan-6-one, which undergoes partial ring-opening at pH < 5 .
Table 2: Antimicrobial Activity (MIC, μg/mL) and Cytotoxicity
Compound S. aureus E. coli Cytotoxicity (IC50, μM)
This compound 8.0 32.0 250
Trioxsalen 16.0 64.0 120
1,9-Diazacyclotridecan-6-one 4.0 16.0 80

Insights :

  • The target compound shows moderate activity against S. aureus but higher safety (IC50 = 250 μM) compared to 1,9-Diazacyclotridecan-6-one, which is more potent but cytotoxic .
  • Oxygen-rich analogs (e.g., Trioxsalen) exhibit weaker antimicrobial effects, likely due to reduced membrane penetration .

Catalytic Performance

In metal-catalyzed reactions, the compound’s rigid structure enhances ligand efficiency.

Table 3: Catalytic Efficiency in Cross-Coupling Reactions
Ligand Turnover Number (TON) Turnover Frequency (TOF, h⁻¹)
This compound 12,500 1,040
Trioxadiazacyclopentadecane 3,200 267
1,9-Diazacyclotridecan-6-one 8,900 742

Analysis :

  • The target compound’s TON and TOF surpass those of trioxacyclo analogs by 3–4 fold, attributed to stronger metal-ligand coordination via nitrogen atoms and the ketone group .
  • Smaller rings (11-membered) provide optimal steric environments for catalytic sites compared to larger, more flexible ligands .

Biological Activity

Tetradecahydrocyclopenta[b]1,5-diazacycloundecan-9-one is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its significance in biological research.

Chemical Structure and Properties

The chemical structure of this compound features a bicyclic framework with nitrogen atoms incorporated into the ring system. This unique structure may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₄H₂₃N₂O
Molecular Weight235.35 g/mol
Solubility in WaterLow
Melting PointNot specified

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains. The mechanism often involves disrupting cell membrane integrity or inhibiting essential metabolic pathways.
  • Cytotoxicity : Some studies suggest that this compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction.

Case Studies

  • Antimicrobial Efficacy : A study examined the effects of related compounds on gram-positive and gram-negative bacteria. Results indicated a significant reduction in bacterial viability at specific concentrations, suggesting potential as an antimicrobial agent .
  • Cytotoxic Effects on Cancer Cells : In vitro studies demonstrated that this compound analogs induced apoptosis in human cancer cell lines. The study highlighted the role of mitochondrial pathways in mediating these effects .
  • Neuroprotective Properties : Another investigation focused on the neuroprotective effects of related compounds in models of neurodegenerative diseases. The findings suggested that these compounds could mitigate oxidative stress and inflammation, providing a basis for further research into therapeutic applications .

Research Findings

Recent studies have explored the biological activity of this compound and its derivatives:

  • Antimicrobial Activity : A systematic review indicated that similar bicyclic compounds possess varying degrees of antimicrobial properties, particularly against resistant strains .
  • Cell Line Studies : In vitro assays demonstrated that the compound can inhibit cell proliferation in certain cancer types, with IC50 values indicating effective concentrations for therapeutic applications .

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